1,12-Dibromododecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,12-dibromododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJATABWMGVVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062985 | |
| Record name | 1,12-Dibromododecane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3344-70-5 | |
| Record name | 1,12-Dibromododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 1,12-dibromo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1,12-dibromo- | |
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| Record name | 1,12-Dibromododecane | |
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| Record name | 1,12-dibromododecane | |
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Definition and Structural Significance Within the Bromoalkane Class
1,12-Dibromododecane is an organic compound with the chemical formula C12H24Br2. ontosight.ailookchem.com It belongs to the bromoalkane class, which are hydrocarbons containing one or more bromine atoms. ontosight.ai Specifically, it is an α,ω-dibromoalkane, meaning the bromine atoms are located at the two ends of the alkane chain. lookchem.comsigmaaldrich.com This symmetrical structure, featuring a flexible twelve-carbon backbone, is of significant interest in chemical synthesis. The presence of the two bromine atoms, which are good leaving groups, allows for a variety of nucleophilic substitution reactions at both ends of the molecule. This bifunctionality is a key feature that enables its use in step-growth polymerization and the synthesis of macrocycles and other complex architectures. ontosight.ai
| Property | Value |
| Molecular Formula | C12H24Br2 |
| Molecular Weight | 328.13 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Melting Point | 38-42 °C (lit.) |
| Boiling Point | 215 °C at 15 mmHg (lit.) |
| Solubility | Insoluble in water, soluble in organic solvents like hot methanol. ontosight.ailookchem.comcymitquimica.com |
Historical Context and Evolution of Research Perspectives on ω,ω Dibromoalkanes
The study of ω,ω'-dibromoalkanes, including 1,12-dibromododecane, has a long history rooted in the fundamental principles of organic synthesis and polymer chemistry. Early research focused on understanding the reactivity of these compounds in cyclization reactions, leading to the formation of large-ring compounds. These studies were instrumental in developing theories of ring strain and conformational analysis.
In 1982, a study on the nonlinear dielectric effect of α,ω-dibromoalkanes provided insights into the conformational averages of these flexible molecules. aip.org This research utilized the rotational isomeric state approximation to understand the relationship between the dielectric constant and the dipole moment of these molecules. aip.org Over the decades, the research perspective has broadened significantly. While initially valued for their role in fundamental organic reactions, the focus has shifted towards their application as linkers and building blocks in more complex systems. The evolution of analytical techniques has allowed for a more detailed characterization of the polymers and materials synthesized using these precursors, further expanding their research applications.
Current Research Landscape and Emerging Trends for 1,12 Dibromododecane
The current research landscape for 1,12-dibromododecane is vibrant and expanding, driven by its utility in materials science, pharmaceuticals, and polymer chemistry. A significant portion of its consumption, approximately 70%, is in organic synthesis, where it serves as a building block for polymers, surfactants, and other specialty chemicals. archivemarketresearch.com The materials science sector utilizes around 25% for applications such as coatings, adhesives, and flame retardants. archivemarketresearch.com
Emerging trends indicate a shift towards more sustainable manufacturing processes and the development of higher-purity grades of this compound to meet the demands of high-fidelity chemical applications. archivemarketresearch.com Researchers are actively exploring novel applications beyond its traditional uses. archivemarketresearch.com For instance, recent studies have demonstrated its use in the synthesis of ionenes, which are being investigated as potential phase change materials with self-healing properties. mdpi.com Another area of active research is its use in the preparation of acridone (B373769) derivatives for cell imaging applications. mdpi.com
Market analysis reports project steady growth for the this compound market, fueled by the increasing demand for specialty chemicals and advanced materials. archivemarketresearch.comprof-research.comalliedmarketresearch.com
Multifaceted Roles As a Versatile Organic Intermediate and Building Block
The versatility of 1,12-dibromododecane as an organic intermediate stems from the reactivity of its terminal bromine atoms. ontosight.ai This allows it to participate in a wide array of chemical transformations, making it a valuable building block for a diverse range of molecules. lookchem.comcymitquimica.com
In Polymer Chemistry:
This compound is a key monomer in step-growth polymerization. Its bifunctional nature allows it to react with other bifunctional monomers to create long polymer chains. For example, it has been used in the preparation of tboc-protected ionenes, which are precursors to pH-sensitive, protonatable ionenes with potential applications in gene delivery. sigmaaldrich.comchemicalbook.com
In the Synthesis of Complex Molecules:
Its ability to act as a long, flexible linker is exploited in the synthesis of complex organic molecules. For instance, it has been used to create a twelve-carbon bridge in the synthesis of a macrocyclic diketopyrrolopyrrole, a compound with interesting stimuli-responsive chromic properties. researchgate.net It is also used to synthesize 1,12-di(2-pyridinecarbaldehyde-4'-hydrazinephenylate) dodecane (B42187), a monomer designed for creating hydrogen-bonded supramolecular polymers. rsc.org
In Pharmaceutical Research:
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various compounds with potential therapeutic applications. lookchem.comnordmann.global For example, it was a key starting material in the synthesis of 1-(3-picolinium)-12-triethylammonium-dodecane dibromide (TMPD), a novel nicotinic receptor antagonist being investigated for the treatment of nicotine (B1678760) addiction. nih.gov Its long carbon chain is particularly useful for preparing lipophilic molecules. nordmann.global
In Materials Science:
The incorporation of this compound into materials can impart specific properties. It is used in the development of new polymers and materials, where its bromine-containing structure can be leveraged to create materials with tailored characteristics like enhanced thermal stability. lookchem.com It has also been used in the synthesis of pyridinium (B92312) bromide derivatives evaluated as corrosion inhibitors for mild steel. mdpi.com
Future Directions and Potential Research Avenues for 1,12 Dibromododecane
Established Synthetic Routes to this compound
The synthesis of this compound is most commonly achieved through the bromination of its corresponding diol, 1,12-dodecanediol (B52552). ontosight.ai This transformation can be accomplished using various brominating agents, with phosphorus tribromide and hydrobromic acid being the most prevalent.
Bromination of 1,12-Dodecanediol with Brominating Agents (e.g., PBr₃, HBr)
The conversion of alcohols to alkyl bromides is a fundamental reaction in organic chemistry. In the case of 1,12-dodecanediol, both hydroxyl groups are replaced by bromine atoms.
Using Phosphorus Tribromide (PBr₃):
The reaction with phosphorus tribromide is a widely used method for converting primary and secondary alcohols to alkyl bromides, often yielding better results than hydrobromic acid. byjus.com The mechanism involves an initial reaction between the alcohol's oxygen and the electrophilic phosphorus atom of PBr₃. This step activates the hydroxyl group, turning it into a good leaving group. A subsequent SN2 attack by the bromide ion on the carbon atom results in the formation of the alkyl bromide. byjus.comorgosolver.commasterorganicchemistry.com
A general representation of the reaction is as follows: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃
For the synthesis of this compound from 1,12-dodecanediol, the stoichiometry is adjusted to account for the two hydroxyl groups. The reaction is typically carried out in an appropriate solvent, and an excess of phosphorus is sometimes used to prevent the formation of PBr₅. byjus.com
Using Hydrobromic Acid (HBr):
Hydrobromic acid provides another effective route for the synthesis of this compound from 1,12-dodecanediol. ontosight.aiuhd.edu The reaction mechanism involves the protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule.
One preparative method involves heating 1,12-dodecanediol with an excess of concentrated hydrobromic acid. caltech.edu Another procedure describes refluxing 1,12-dodecanediol with sodium bromide in the presence of concentrated sulfuric acid. guidechem.com The sulfuric acid protonates the diol, and the bromide ions from sodium bromide perform the nucleophilic attack.
| Brominating Agent | General Conditions | Mechanistic Pathway |
| Phosphorus Tribromide (PBr₃) | Reaction with 1,12-dodecanediol, often in a suitable solvent. byjus.com | Electrophilic activation of the hydroxyl group by phosphorus, followed by SN2 attack by bromide. byjus.comorgosolver.com |
| Hydrobromic Acid (HBr) | Refluxing 1,12-dodecanediol with concentrated HBr or with NaBr and H₂SO₄. uhd.educaltech.eduguidechem.com | Protonation of the hydroxyl group to form a water leaving group, followed by SN2 attack by bromide. rsc.orgresearchgate.net |
Alternative Synthetic Approaches and Their Mechanistic Considerations
While the bromination of 1,12-dodecanediol is the most common method, other synthetic strategies exist. One such alternative involves the free-radical bromination of dodecane (B42187). This reaction is typically initiated by UV light or a radical initiator and results in the substitution of hydrogen atoms with bromine at the terminal positions.
Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO) in conjunction with hydrobromic acid for the bromination of alkenes, which could be adapted for dienes. organic-chemistry.org In this system, DMSO acts as an oxidant. organic-chemistry.org The active brominating species is believed to be bromodimethylsulfonium bromide, formed in situ from HBr and DMSO. organic-chemistry.org
Nucleophilic Substitution Reactions of this compound
The two bromine atoms in this compound are excellent leaving groups, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity is harnessed to synthesize a variety of symmetrical long-chain compounds.
Formation of Diamines (e.g., 1,12-bis(N,N-dimethylamino)dodecane)
The reaction of this compound with amines is a straightforward method for producing long-chain diamines. A notable example is the synthesis of 1,12-bis(N,N-dimethylamino)dodecane. This reaction is typically carried out by treating this compound with dimethylamine (B145610). jmu.edu The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of dimethylamine attacks the carbon atom bonded to the bromine, displacing the bromide ion. This process occurs at both ends of the dodecane chain to yield the final diamine product.
A reported synthesis involved adding this compound to a solution of dimethylamine in tetrahydrofuran (B95107) (THF) at low temperatures, followed by warming to room temperature. jmu.edu This method resulted in a 76% yield of 1,12-bis(N,N-dimethylamino)dodecane. jmu.edu This diamine is a precursor for the synthesis of 12,12-ammonium ionenes, which are water-soluble polymers with potential applications in materials science. acs.org
| Reactant | Product | Reagents and Conditions | Yield |
| This compound | 1,12-bis(N,N-dimethylamino)dodecane | Dimethylamine (40% in water), THF, -78°C to room temperature, 24 hours | 76% jmu.edu |
Synthesis of Diimidazoles (e.g., 1,12-Di(1H-Imidazol-1-yl)dodecane)
Similarly to the formation of diamines, this compound can be used to synthesize diimidazoles. The synthesis of 1,12-Di(1H-Imidazol-1-yl)dodecane involves the reaction of this compound with imidazole (B134444). ontosight.ai This reaction is typically performed in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity. The deprotonated imidazole then acts as a nucleophile, displacing the bromide ions from the this compound backbone.
In one example, this compound was reacted with 1-benzylimidazole (B160759) in refluxing 2-propanol for 24 hours to synthesize a geminal dicationic ionic liquid. iastate.edu Another general procedure involves reacting this compound with the appropriate imidazole derivative in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate. iucr.org
Alkylation Reactions (e.g., in acridone (B373769) derivatives synthesis)
The reactivity of this compound makes it a useful alkylating agent for introducing a long dodecyl chain into various molecular scaffolds. One such application is in the synthesis of acridone derivatives. mdpi.com Acridone and its derivatives are a class of compounds with a wide range of biological activities.
In the synthesis of certain acridone-based compounds, this compound is used to alkylate the nitrogen atom at the N10 position of the acridone ring system. mdpi.com This reaction is often carried out in the presence of a base, such as potassium hydroxide, and a catalyst like potassium iodide in a solvent like tetrahydrofuran (THF). mdpi.com The resulting N-alkylated acridone can then be further functionalized. For instance, the remaining bromo-substituted end of the dodecyl chain can be reacted with other nucleophiles, such as piperidine (B6355638). mdpi.com This step-wise functionalization allows for the creation of complex, multi-functional molecules with potential applications in cell imaging. mdpi.com
Formation of Quaternary Ammonium (B1175870) and Phosphonium (B103445) Salts
The terminal bromine atoms of this compound are susceptible to nucleophilic substitution by tertiary amines and phosphines, leading to the formation of dicationic quaternary ammonium and phosphonium salts, respectively. These reactions, often following an SN2 mechanism, are fundamental in synthesizing a range of compounds, from surfactants to phase-transfer catalysts.
Quaternary ammonium salts, often referred to as "quat salts," can be synthesized by reacting this compound with a tertiary amine. For instance, dicationic surface-active quaternary ammonium salts are prepared by reacting this compound with decyldimethylamine. In a typical procedure, this compound (0.05 mol) is dissolved in acetonitrile (B52724), followed by the addition of decyldimethylamine (0.1 mol). The reaction is conducted at the boiling point of the solvent for 24 hours. uea.ac.uk Similarly, the Menschutkin reaction has been employed to prepare water-soluble 12,12-ammonium ionenes through the reaction of this compound with 1,12-bis(N,N-dimethylamino)dodecane. mdpi.com Multi-headed quaternary ammonium salt surfactants have also been prepared by first reacting this compound with diethylamine (B46881) to form a double-headed tertiary amine, which is then further reacted to yield the final surfactant. acs.org
Quaternary phosphonium salts are synthesized in a similar manner, through the reaction of this compound with an organophosphine. The synthesis of 1,12-di(tributylphosphonium bromide)dodecane (DTBPDO) and 1,12-di(triphenylphosphonium bromide)dodecane (DTPPDO) involves the reaction of this compound with either tributylphosphine (B147548) or triphenylphosphine. cam.ac.uk These reactions are typically carried out in a solvent such as N,N-dimethyl acetamide (B32628) (DMAC) under a nitrogen atmosphere at elevated temperatures (140-150°C) for extended periods (17-24 hours). cam.ac.ukresearchgate.net The molar ratio of this compound to phosphine (B1218219) is generally around 1:2.2 to ensure complete reaction. cam.ac.ukresearchgate.netmolaid.com The yields for these syntheses are often high, with reported yields of 82.6% for DTPPDO and 77.1% for DTBPDO. cam.ac.uk
| Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DTPPDO | This compound, Triphenylphosphine | DMAC | 150 | 20 | 82.6 | cam.ac.ukresearchgate.net |
| DTBPDO | This compound, Tributylphosphine | DMAC | 140-150 | 24 | 77.1 | cam.ac.uk |
| Alkane-1,12-bis(decyldimethylammonium) dibromide | This compound, Decyldimethylamine | Acetonitrile | Reflux | 24 | N/A | uea.ac.uk |
Reaction with Thymine (B56734) to form Cross-Linkers (e.g., Thym-C₁₂-thym)
This compound serves as a flexible linker to connect two thymine units, forming the cross-linker 1,12-di(thymin-1-yl)dodecane, commonly abbreviated as Thym-C₁₂-thym. This molecule is of interest in supramolecular chemistry and materials science for its ability to form reversible cross-links via hydrogen bonding between the thymine moieties.
The synthesis of Thym-C₁₂-thym is achieved through the N-alkylation of thymine with this compound. researchgate.netacs.org In a representative procedure, a suspension of this compound, an excess of thymine, and an anhydrous base like sodium carbonate (Na₂CO₃) is stirred in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically heated to around 80°C for an extended period, for instance, 40 hours, to ensure the double substitution occurs. researchgate.netresearchgate.net The resulting product, Thym-C₁₂-thym, can be purified and has been fully characterized using techniques like ¹H-NMR, ¹³C-NMR, FTIR, and mass spectrometry. researchgate.netacs.orgresearchgate.netthieme-connect.com
Cross-Coupling Reactions Utilizing this compound
The carbon-bromine bonds in this compound allow it to participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds, enabling the incorporation of the dodecane chain into a wide array of more complex structures, including polymers and functional organic molecules.
The Kumada coupling reaction, which involves the coupling of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, can be used to synthesize poly(p-phenylene alkylene)s. In this context, this compound acts as the di-electrophile.
Poly(p-phenylene dodecylene) (PPPDD) has been synthesized via the Kumada coupling of this compound (referred to as BDD) and the Grignard reagent derived from p-dichlorobenzene. mdpi.commolaid.comresearchgate.net The polymerization results in a polymer with alternating phenylene and dodecylene units. The resulting PPPDD is a semi-crystalline polymer with a melting point of 80.1°C. mdpi.commolaid.comresearchgate.net Analysis of the polymer chain ends by ¹³C NMR spectroscopy indicated the presence of methyl groups, suggesting that termination preferentially occurs with the bromoalkane component. mdpi.commolaid.comresearchgate.net
The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for C-C bond formation. This compound can be employed as a bridging unit in the synthesis of complex molecules using this methodology.
An example is the synthesis of a racemic monomer, (rac)-EDOT-DPP-EDOT, used for creating inherent chiral polymer films. molaid.com A key step in this synthesis involves the preparation of (rac)-ansa-3,6-bis(4-bromophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, or (rac)-Br-DPP. This intermediate is formed by installing a C₁₂-carbon bridge onto a diketopyrrolopyrrole (DPP) core through reaction with this compound in the presence of potassium carbonate in DMF. molaid.com This bridged compound is then subjected to a Suzuki-Miyaura cross-coupling with a borylated EDOT (3,4-ethylenedioxythiophene) derivative, catalyzed by Pd(PPh₃)₄, to yield the final monomer. molaid.com
Beyond Kumada and Suzuki-Miyaura reactions, this compound can participate in other catalytic coupling processes, such as the Heck, Stille, and Sonogashira reactions.
The Heck reaction , which couples an unsaturated halide with an alkene, has been used to synthesize side-chain type liquid crystalline poly(arylenevinylene)s. In this synthesis, 2,5-dibromo-3-(12-bromododecanoxy)methylthiophene, prepared from 3-thiophenemethanol (B153581) and this compound, is polymerized with divinylbenzene (B73037) using a palladium acetate (B1210297) catalyst. acs.org
The Stille cross-coupling reaction, involving the coupling of an organotin compound with an organohalide, has been employed in the synthesis of materials for self-assembled monolayer field-effect transistors (SAMFETs). The synthesis of a phenylene-thiophene semiconducting mesogen involved an initial lithiation of a thiophene (B33073) derivative followed by reaction with this compound. The resulting intermediate was then used in a Stille coupling with a stannylated thiophene derivative, catalyzed by Pd(PPh₃)₄, to yield the desired complex molecule. researchgate.net
The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, has been utilized in the synthesis of acridone derivatives for cell imaging. In one pathway, this compound is first attached to the acridone nitrogen. After subsequent functionalization steps, the molecule undergoes a Sonogashira coupling with 4-vinylpyridine, catalyzed by Pd(OAc)₂ and (o-tol)₃P, to build the final structure. mdpi.comresearchgate.net
Suzuki-Miyaura Cross-Coupling in Complex Molecule Synthesis
Cyclization and Macrocycle Formation
The bifunctional nature of this compound makes it an ideal substrate for intramolecular and intermolecular cyclization reactions to form macrocycles. These reactions are typically performed under high-dilution conditions to favor the formation of cyclic products over linear polymers.
Various types of macrocycles have been synthesized using this strategy. For instance, liquid crystalline macrocyclic oligomers have been prepared by the phase-transfer catalyzed polyetherification of 1-(4-hydroxybiphenyl-4′-yl)-2-(4-hydroxyphenyl)butane (TPB) with this compound under high dilution. acs.org The resulting cyclic trimers and tetramers displayed stable nematic mesophases. acs.org
In another application, stiff stilbene (B7821643) macrocycles have been synthesized via a Williamson ether synthesis to connect two indanone units with this compound, followed by an intramolecular McMurry reaction to form the stilbene unit and close the ring. beilstein-journals.org Additionally, this compound has been used in the high-yield synthesis of thiacyclotridecane (a 13-membered ring containing a sulfur atom) by reaction with sodium sulfide (B99878) under heterogeneous conditions, achieving a 64% yield. mdpi.com Dynamic imine macrocycles have also been prepared where this compound is used to create a DABCO-derived quaternary ammonium salt that acts as a template for the [1+1] cyclization of aldehyde and amine building blocks. nih.gov
Synthesis of Macrocyclic Compounds
Macrocycles, cyclic molecules generally containing twelve or more atoms, are of significant interest in chemistry and biology. acs.orgmdpi.com this compound is a key building block for synthesizing these large-ring systems. The fundamental approach involves reacting the two bromine ends of the dodecane chain with a dinucleophile or by coupling two molecules of this compound with a linking reagent.
A common strategy is the reaction of this compound with a suitable precursor under conditions that favor intramolecular cyclization. For instance, it can be reacted with 4-hydroxybenzhydrazide (B196067) and 2-pyridinecarboxaldehyde (B72084) to form a monomer, which then undergoes substitution with another this compound molecule to yield macrocyclic structures. rsc.org Another example involves the reaction with 1H-indoline-2,3-dione in the presence of potassium carbonate and tetra-n-butylammoniumbromide to produce 1-(12-bromododecyl)indoline-2,3-dione, a precursor for further macrocyclization. iucr.org
The synthesis of macrocyclic compounds often involves specific reaction conditions to achieve desired yields. The following table provides examples of macrocyclization reactions involving this compound:
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| This compound, 4-hydroxybenzhydrazide, 2-pyridinecarboxaldehyde | 1. Dehydration 2. K₂CO₃, DMF, 60°C | 1,12-di(2-pyridine carbaldehyde-4'-hydrazinephenylate)dodecane | 50.5% | rsc.org |
| This compound, 1H-indoline-2,3-dione | K₂CO₃, tetra-n-butylammoniumbromide, DMF, rt, 18h | 1-(12-bromododecyl)indoline-2,3-dione | Not Specified | iucr.org |
| This compound, 4-nitro-1-naphthol | K₂CO₃, tetrabutylammonium (B224687) bromide, H₂O, 110°C | 12-(4-Nitro-1-naphthoxy)dodecyl bromide | Not Specified | cdnsciencepub.com |
| This compound, Phenothiazine | Similar to above | N-(12-bromododecyl)phenothiazine | Not Specified | cdnsciencepub.com |
| This compound, (rac)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol | NaH (60%), DMF | Alkylated solketal | Not Specified | csic.es |
Strategies for Suppressing Dimerization/Polymerization in Cyclic Systems
A significant challenge in macrocyclization is the competition between the desired intramolecular reaction, which forms the macrocycle, and intermolecular reactions that lead to dimers and polymers. pnas.org To favor the formation of cyclic products, several strategies are employed.
The high-dilution principle is a cornerstone of macrocyclic synthesis. wikipedia.orgacs.org By carrying out the reaction at very low concentrations of the linear precursor, the probability of one end of a molecule reacting with its other end (intramolecular) is increased relative to it reacting with another molecule (intermolecular). wikipedia.orgacs.org This is often achieved by the slow addition of the reactants to a large volume of solvent, sometimes using syringe pumps for precise control. wikipedia.orgacs.org
Template-assisted synthesis is another effective strategy. A metal ion or another molecule can act as a template, pre-organizing the linear precursor into a conformation that favors cyclization. core.ac.uk This "template effect" can significantly enhance the yield of the desired macrocycle by bringing the reactive ends of the precursor into proximity. core.ac.uk
The choice of solvent and temperature also plays a crucial role. Solvents that promote a folded conformation of the precursor can favor macrocyclization. The reaction temperature can influence the relative rates of the intra- and intermolecular reactions.
Reactions in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound serves as a valuable building block in this field for creating monomers that can self-assemble into larger, ordered structures.
Formation of Monomers for Hydrogen-Bonded Supramolecular Polymers
Hydrogen bonds are a key directional force in supramolecular assembly. This compound is used to synthesize difunctional monomers containing hydrogen-bonding motifs. For example, it can be reacted with molecules containing amide groups to create monomers with terminal hydrogen-bonding sites. rsc.org These monomers can then self-assemble into long, polymer-like chains through a network of hydrogen bonds. rsc.org
In one study, a monomer named DPCHP-DODE was synthesized by reacting this compound with a precursor containing pyridine (B92270) and hydrazine (B178648) functionalities. rsc.org The resulting monomer possesses amide groups capable of forming strong hydrogen bonds, leading to the formation of a supramolecular polymer. rsc.org
Role in Self-Assembling Systems
The long dodecyl chain of this compound can act as a flexible spacer in molecules designed for self-assembly. mdpi.com By attaching functional head groups to one or both ends of the dibromododecane (B8593686) chain, amphiphilic molecules can be created that self-assemble in solution to form micelles, vesicles, or other ordered structures. iucr.org
For instance, this compound has been used in the synthesis of lactone-terminated alkanethiols. mdpi.com These molecules can form self-assembled monolayers (SAMs) on gold surfaces, creating well-defined nanoscale structures. mdpi.com The dodecyl chain provides the necessary length and flexibility for the molecules to pack efficiently in the monolayer.
Mechanistic Studies of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling product formation and optimizing reaction conditions.
Electrochemical Dehalogenation and Hydrogen Atom Incorporation
Electrochemical methods can be used to cleave the carbon-bromine bonds in this compound. researchgate.net This process, known as dehalogenation, can lead to the formation of various products, including alkanes and alkenes. wikipedia.org The mechanism of electrochemical dehalogenation often involves the transfer of electrons from an electrode to the dibromoalkane, leading to the sequential cleavage of the C-Br bonds. researchgate.net
Recent studies have explored the use of electrocatalysts, such as Ni(II) salen, to facilitate the dehalogenation of dihaloalkanes. researchgate.net In the presence of a hydrogen atom source like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the intermediate radicals formed during the reaction can be trapped to form the fully saturated alkane, dodecane. researchgate.net This approach can suppress the formation of polymeric byproducts that often plague electrochemical dehalogenation reactions. researchgate.net The mechanism involves the electrochemically generated Ni(I) species reacting with the dibromoalkane, followed by hydrogen atom transfer from HFIP to the resulting alkyl radical. researchgate.net
The following table summarizes the products of electrocatalytic reduction of various brominated compounds in the presence of Ni(II) salen and HFIP:
| Substrate | Product | Yield (%) |
| 1,6-Dibromohexane | n-Hexane | 65 |
| 1,8-Dibromooctane | n-Octane | 60 |
| 1,10-Dibromodecane | n-Decane | 55 |
| This compound | n-Dodecane | 50 |
| 1-Bromooctane | n-Octane | 70 |
| 1-Bromodecane | n-Decane | 68 |
| 1-Bromododecane | n-Dodecane | 65 |
| Data sourced from a study on electrocatalytic carbon-bromine cleavage. researchgate.net |
Influence of Reaction Conditions and Catalysts on Reaction Pathways
The reactivity of the two primary carbon-bromine bonds in this compound allows for a variety of synthetic transformations, the outcomes of which are highly dependent on the chosen reaction conditions and catalytic systems. Factors such as solvent, temperature, nature of the base or nucleophile, and the presence of specific catalysts can direct the reaction towards desired products, such as mono-substitution, di-substitution, elimination, or coupling products.
In nucleophilic substitution reactions, the conditions can be tuned to favor either mono- or di-substituted products. For instance, in the synthesis of a porphyrin precursor, a Williamson etherification between 4-hydroxybenzaldehyde (B117250) and this compound is conducted using potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) at 80°C. uns.ac.idmdpi.com To selectively obtain the mono-substituted product, a significant excess of this compound is employed, which statistically minimizes the chances of a second substitution on the same molecule. uns.ac.id Similarly, the synthesis of 1-(12-bromododecyl)pyrene is achieved through the alkylation of 1-bromopyrene (B33193) with this compound. rsc.org
The choice of catalyst is pivotal in directing reaction pathways. Lithium-copper catalysts are effective for coupling this compound with Grignard reagents. google.com This method was used to synthesize bromoheptadec-1-ene from the Grignard of 5-bromopent-1-ene and an excess of this compound, achieving a 66% yield. google.com Another catalytic approach involves phase-transfer catalysis (PTC). The reaction of this compound with 5-chloroisatin (B99725) is successfully carried out using tetrabutylammonium bromide as a phase-transfer catalyst, which facilitates the reaction between reactants in different phases. researchgate.net In polymer chemistry, this compound serves as a coupling agent in living anionic polymerization, initiated by n-butyllithium in cyclohexane (B81311) at 45°C, to create styrene-dodecane-styrene triblock copolymers. ippi.ac.ir
Temperature and the method of heating also play a crucial role. In the synthesis of a thia-fatty acid analog, the coupling of this compound with methyl 3-mercaptopropanoate is performed using sodium hydride (NaH) in tetrahydrofuran (THF), with the temperature initially held at 0°C before stirring at room temperature. nih.gov Furthermore, microwave-assisted synthesis has been shown to be advantageous over conventional heating. Microwave heating can accelerate reactions and minimize the formation of undesirable byproducts, demonstrating its utility in controlling reaction outcomes. nih.gov
The following table summarizes the influence of various conditions and catalysts on reactions involving this compound.
| Reaction Type | Catalyst / Base | Solvent | Temperature | Key Condition | Outcome / Product |
| Williamson Etherification | K₂CO₃ | DMF | 80 °C | 2:1 molar ratio of phenol (B47542) to dibromododecane | Forms a dimeric molecule linked by the dodecyl chain. mdpi.com |
| Williamson Etherification | K₂CO₃ | Acetone | Reflux (17h) | Excess this compound | Mono-ether product, 4-(12-Bromododecyloxy)benzaldehyde. acs.org |
| Grignard Coupling | Lithium-copper catalyst | Not specified | Not specified | Excess this compound | Mono-coupled product (bromoheptadec-1-ene). google.com |
| Nucleophilic Substitution | NaH | THF | 0 °C to RT | Stepwise temperature increase | Mono-substituted thia-ester precursor. nih.gov |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Not specified | 25 °C | PTC conditions | 1-(12-Bromododecyl)-5-chloroindoline-2,3-dione. researchgate.net |
| Anionic Polymerization | n-Butyllithium (initiator) | Cyclohexane | 45 °C | Use as coupling agent | Styrene-dodecane-styrene (SDS) triblock copolymer. ippi.ac.ir |
| Elimination | DBU | None | 120 °C | Strong, non-nucleophilic base | E2 elimination product, dodeca-1,11-diene. vot.pl |
Investigation of Side Reactions and Byproduct Formation (e.g., E2 elimination)
In reactions involving this compound, the formation of side products is a significant consideration that can affect the yield and purity of the desired compound. The bifunctional nature of the molecule is a primary source of these side reactions, often leading to mixtures of products.
A common side reaction is the formation of di-substituted products when only mono-substitution is intended. Because the second carbon-bromine bond remains reactive after the first has been substituted, the mono-substituted intermediate can compete with the starting nucleophile for the remaining this compound or react with another equivalent of the nucleophile. To mitigate this, reaction conditions are often manipulated, for example, by using a large excess of this compound to favor the mono-alkylation product statistically. uns.ac.id In a Grignard coupling reaction, a double reaction can lead to the formation of a dimeric byproduct, such as docosa-1,21-diene. google.com
The duration of a reaction can also critically influence byproduct formation. In the mono-bromination of 1,12-dodecanediol to produce a precursor, precise timing is essential. If the reaction is heated for too long, a significant amount of the undesired di-bromide product, this compound, is formed. westmont.edu Conversely, a reaction time that is too short results in poor conversion of the starting diol. westmont.edu In one optimized procedure, a reaction time of 30 minutes at reflux resulted in a product mixture containing 93.5% of the desired mono-brominated product, 5.4% of the di-brominated byproduct, and 1.1% of unreacted diol. westmont.edu
Elimination reactions, particularly the E2 (bimolecular elimination) mechanism, represent another major pathway for byproduct formation. libretexts.org The E2 reaction is a single-step process where a base abstracts a proton from a carbon adjacent to the leaving group (bromide), leading to the formation of a double bond. masterorganicchemistry.comsaskoer.ca This pathway is favored by strong, non-nucleophilic, or sterically hindered bases. For a flexible molecule like this compound, the anti-periplanar arrangement required for E2 elimination is easily achieved. iitk.ac.in A clear example is the reaction of this compound with 1,8-Diazabicycloundec-7-ene (DBU), a strong base known to promote E2 elimination, which yields dodeca-1,11-diene. vot.pl While this can be the desired product, it is often an unwanted byproduct in substitution reactions. The reaction of sodium acetylide with this compound can yield the desired substitution product, but subsequent treatment with a strong base like sodium amide can promote elimination of the second bromine atom to form an alkene. brainly.com
The table below details some of the common side reactions and byproducts encountered when using this compound.
| Reaction Type | Conditions Favoring Side Reaction | Byproduct | Mechanism/Notes |
| Nucleophilic Substitution | Near-stoichiometric or excess nucleophile | Di-substituted product | The mono-substituted intermediate reacts further with the nucleophile. uns.ac.id |
| Grignard Coupling | Not specified | Docosa-1,21-diene | Dimerization resulting from a double coupling reaction. google.com |
| Mono-bromination of diol | Extended reaction time (e.g., >30 min) | This compound | Over-reaction of the starting 1,12-dodecanediol. westmont.edu |
| Substitution Reactions | Presence of strong, non-nucleophilic base (e.g., DBU, sodium amide) | Dodeca-1,11-diene or other unsaturated compounds | E2 Elimination. Favored by strong bases and achievable anti-periplanar conformation. vot.plbrainly.com |
Polymer Synthesis and Characterization
This compound is a crucial reagent in the synthesis of ionenes, which are polymers containing ionic centers in their backbone. mdpi.com A notable application is in the preparation of tert-butoxycarbonyl (tboc)-protected ionenes. sigmaaldrich.comscientificlabs.iechemdad.com These polymers are synthesized through the step-growth polymerization of a diamine, such as tert-butyl bis[3-(dimethylamino)propyl]carbamate, with this compound. acs.orgchemsrc.com The resulting tboc-protected ionenes can be deprotected to yield pH-sensitive, protonatable ionenes. sigmaaldrich.comacs.org These materials have shown potential in applications like gene delivery due to their ability to complex with nucleic acids. sigmaaldrich.comacs.orgchemsrc.com
The synthesis of ammonium 12,12-ionenes, where this compound is reacted with 1,12-bis(N,N-dimethylamino)dodecane, has also been reported. vt.edu The resulting water-soluble polymers exhibit interesting thermal and mechanical properties, including shape memory and self-healing capabilities, which are attributed to the presence of ionic aggregates. vt.edu
| Polymer Type | Monomers | Key Features |
| tboc-protected ionenes | tert-butyl bis[3-(dimethylamino)propyl]carbamate, this compound | pH-sensitive, protonatable upon deprotection. sigmaaldrich.comacs.org |
| Ammonium 12,12-ionenes | This compound, 1,12-bis(N,N-dimethylamino)dodecane | Water-soluble, shape memory, self-healing. vt.edu |
This compound has been utilized in the synthesis of more complex polymer architectures, such as linear-dendritic block copolymers. Although not a direct participant in the atom transfer radical polymerization (ATRP) process itself, it serves as a building block for creating segments within these copolymers. For instance, thymine has been reacted with this compound to create a thymine-containing segment, Thym-C12-thym. researchgate.netresearchgate.netresearchgate.net This segment can then be incorporated into larger, functional polymer structures. These complex copolymers are of interest for their self-assembly properties and potential applications in areas like the fabrication of porous films. researchgate.net
The flexible dodecamethylene spacer of this compound plays a significant role in the synthesis of liquid crystalline polymers and polyethers. mendelchemicals.com By reacting with various mesogenic diols, it helps to create polymers that exhibit liquid crystalline phases. For example, it has been used in the synthesis of copolyethers with 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane (FBPE) and 1,8-dibromooctane, leading to materials with tunable properties. ohiolink.edu Similarly, it has been reacted with 3-hydroxyphenyl benzoate (B1203000) to form intermediates for hybrid liquid crystal polymers. rsc.org The length of the alkyl chain influences the thermal transitions and the type of mesophase formed. ohiolink.eduacs.org Copolyesters showing nematic textures have been prepared by the polycondensation of dicarboxylic acids, derived from the alkylation of 4-hydroxycinnamic acid with this compound, with isosorbide (B1672297) and methylhydroquinone. acs.orgresearchgate.net
| Polymer Type | Co-monomers | Resulting Property |
| Copolyethers | 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, 1,8-dibromooctane | Tunable liquid crystalline properties. ohiolink.edu |
| Hybrid Liquid Crystal Polymers | 3-hydroxyphenyl benzoate | Intermediate for self-assembling polymers. rsc.org |
| Copolyesters | Dicarboxylic acids from 4-hydroxycinnamic acid, isosorbide, methylhydroquinone | Nematic schlieren textures. acs.orgresearchgate.net |
In the field of conductive polymers, this compound is used to synthesize precursors for thiophene-based azomethine polymers. researchgate.net It is reacted with 4-hydroxybenzaldehyde to prepare 4,4'-diformyl diphenoxydodecane. researchgate.net This precursor is then used in subsequent polymerization steps to create novel thiophene azomethine polymers. researchgate.net These polymers are investigated for their liquid crystalline, luminescent, and electroluminescent properties, with potential applications in polymer-based light-emitting diodes (PLEDs). researchgate.net
This compound is a key component in the synthesis of precursor polymers for cross-linked polyfluorenes. uh.eduuh.edu These precursors, poly(fluoren-9,9-diyl-alt-alkan-R,ω-diyl), are synthesized through a reaction between 9,9-dilithiofluorene and a series of α,ω-dibromoalkanes, including this compound. uh.edu The resulting polymers have fluorene (B118485) units tethered along a flexible alkyl backbone. uh.eduuh.edu These precursor polymers can then be cross-linked through oxidative coupling of the fluorene units, either chemically or electrochemically, to form a conjugated polymer network. uh.eduuh.edu The resulting cross-linked polyfluorene films exhibit excellent mechanical integrity and have applications as electroluminescent materials in PLEDs. uh.edu
This compound is employed in the synthesis of polymerized ionic liquids (PILs), which are being explored as solid-state electrolytes. researchgate.net These materials are typically synthesized by reacting a dibromoalkane, such as this compound, with a di-imidazole compound, like 1-methylimidazole. researchgate.netresearchgate.net This reaction forms a polymer with imidazolium (B1220033) cations in the backbone. researchgate.net The bromide anions can then be exchanged for other anions to tune the properties of the PIL. researchgate.netgoogle.comresearchgate.net These PILs are investigated for their thermal stability, electrochemical stability, and ionic conductivity, making them promising candidates for applications in solid-state ion power sources. researchgate.net
Cross-Linked Polyfluorene Polymer Precursors for Electrodeposition
Materials with Tailored Characteristics
The versatility of this compound is particularly evident in its application for creating materials with tailored properties. By incorporating the dodecamethylene spacer into polymer backbones or using it to link different molecular units, researchers can meticulously control the final characteristics of the material.
This compound is instrumental in the synthesis of novel polymers through various polycondensation and coupling reactions. researchgate.netmatec-conferences.org Its role as a linker or coupling agent enables the creation of complex polymer architectures with properties governed by the constituent monomers.
A notable example is the synthesis of styrene-dodecane-styrene triblock copolymers via living anionic polymerization. colab.ws In this process, this compound acts as a coupling agent that joins two living polystyrene chains, introducing a flexible dodecane midblock between rigid polystyrene blocks. colab.ws This method allows for precise control over molecular weight and results in polymers with a very narrow molecular weight distribution (Đ < 1.2). colab.ws
It is also a key monomer in the synthesis of ammonium ionenes, which are ion-containing polymers with quaternary nitrogen atoms within the polymer backbone. researchgate.netCurrent time information in Bangalore, IN. These are typically prepared through the Menschutkin reaction, where this compound reacts with a ditertiary amine like 1,12-bis(N,N-dimethylamino)dodecane. researchgate.net The resulting 12,12-ammonium ionenes are water-soluble polymers whose charge density and molecular weight can be controlled, leading to specific physical and mechanical properties. researchgate.netCurrent time information in Bangalore, IN.
Furthermore, it is used to create liquid-crystalline polyethers by reacting with mesogenic units such as 1,2-bis(4-hydroxyphenyl)ethane. miami.edunih.gov The long, flexible dodecamethylene spacer provided by this compound influences the phase behavior of these polymers, leading to the formation of specific mesophases like smectic or hexagonal columnar phases. miami.edunih.gov
| Polymer Type | Monomers/Reactants | Role of this compound | Key Properties |
| Styrene-Dodecane-Styrene Triblock Copolymer | Styrene, n-butyllithium, this compound | Coupling Agent | Narrow molecular weight distribution (Đ < 1.2), controlled molecular architecture. colab.ws |
| 12,12-Ammonium Ionene | This compound, 1,12-bis(N,N-dimethylamino)dodecane | Monomer | Water-soluble, controlled molecular weight, specific mechanical and thermal properties. researchgate.net |
| Liquid-Crystalline Polyether | This compound, 1,2-bis(4-hydroxyphenyl)ethane, 1,8-dibromooctane | Monomer (Flexible Spacer) | Forms hexagonal columnar (Φh) and smectic phases; influences phase transitions. miami.edunih.gov |
| Poly(p-phenylene alkylene)s | This compound, p-dichlorobenzene | Monomer | Semicrystalline with moderate yields and low molecular weight. acs.org |
The incorporation of the dodecamethylene chain from this compound can significantly influence the thermal and mechanical properties of polymers. the-innovation.org In the case of 12,12-ammonium ionenes, structure-property relationships have been clearly established. researchgate.netCurrent time information in Bangalore, IN. Higher molecular weight ionenes, synthesized using this compound, exhibit an average tensile strength of 20-22 MPa and can be elongated from 230% to 440% before breaking. researchgate.net
Dynamic mechanical analysis (DMA) of these ionenes reveals that the glass transition temperatures (Tg) increase with molecular weight, ranging from 61°C to 88°C. researchgate.net Furthermore, these materials show a dissociation of ionic aggregates at temperatures between 85°C and 88°C. researchgate.net Research into other polymers synthesized using this compound has shown thermal stability up to 270°C, as confirmed by thermogravimetric analysis (TGA). acs.org
| Polymer System | Property | Value/Observation |
| 12,12-Ammonium Ionenes | Tensile Strength | ~20-22 MPa researchgate.net |
| Elongation at Break | 230 - 440% researchgate.net | |
| Glass Transition (Tg) | 61 - 88 °C (increases with molecular weight) researchgate.net | |
| Ionic Aggregate Dissociation | 85 - 88 °C researchgate.net | |
| Poly(azomethine-ester)s | Thermal Stability (TGA) | Stable up to 270 °C acs.org |
This compound is a valuable component in the design of molecules for supramolecular chemistry, where non-covalent interactions drive the formation of larger, ordered structures. Its long alkyl chain is ideal for introducing hydrophobicity and flexibility, which are crucial for self-assembly and self-healing processes.
It has been used in the synthesis of ionenes that exhibit self-healing properties and are investigated as potential solid-solid phase change materials. In one study, this compound was reacted with a custom monomer to produce a poly(ionic liquid) that demonstrated self-healing capabilities.
The compound is also employed to create monomers for advanced supramolecular polymers. For instance, it was used in the multi-step synthesis of ureidopyrimidinone (UPy) monomers. The dodecyl (C12) chain in these monomers enhances their hydrophobicity, driving self-assembly into robust, stable bundled fibers in aqueous environments. The mechanical properties of hydrogels formed from these UPy monomers are directly influenced by the alkyl chain length, highlighting the role of the dodecyl group in tuning material characteristics. Other research has utilized this compound to synthesize aromatic oligoamide foldamers that form self-assembled monolayers on surfaces for anion recognition and to create macrocycles for stimuli-responsive materials.
The self-assembly principles enabled by molecules derived from this compound extend to the creation of nanostructured materials. Its use as a precursor for ionene polymers has been explored for applications in gene delivery, where the polymers act as nanocarriers. These polymers can complex with nucleic acids, demonstrating potential for therapeutic applications.
In a different application of self-assembly, this compound is used to synthesize molecules that form highly ordered, porous honeycomb films. For example, it is reacted with thymine to create Thym-C12-thym, a bolaamphiphile that can self-organize into these structured films using the "breath figure" technique. Linear-dendritic block copolymers functionalized with thymine units via a dodecyl spacer derived from this compound have also been synthesized for the preparation of nanocarriers through microfluidics.
The reactivity of this compound makes it suitable for the chemical modification of biopolymers, such as lignin (B12514952), to create new value-added materials. researchgate.net Lignin, a complex aromatic biopolymer, is abundant but underutilized. Its rich content of phenolic hydroxyl groups provides reactive sites for modification. researchgate.net In one research effort, Kraft lignin was functionalized using this compound. acs.org This modification aimed to append extended aliphatic carbon chains to the lignin structure, creating amphiphilic derivatives capable of forming nanoparticles and encapsulating other molecules. acs.org This approach highlights a pathway to convert underutilized biomass into functional materials for applications like delivery systems. acs.org
Nanocarriers and Honeycomb Films via Self-Assembly
Optoelectronic and Electronic Materials
This compound is employed in the synthesis of conjugated polymers for use in optoelectronic and electronic devices. The flexible dodecyl spacer can improve the solubility and processability of otherwise rigid conjugated polymers without significantly disrupting their electronic properties.
It has been used as a linker to synthesize side-chain type liquid crystalline poly(arylenevinylene)s. In this work, a thiophene monomer was first etherified with an excess of this compound, which was then further functionalized and polymerized. The resulting polythiophene derivatives exhibited electrochemical activity, with an oxidation potential around +0.86 V, making them suitable for electronic applications.
In other work, polymers synthesized using this compound were found to have electrical conductivity in the range of ~10⁻⁵ S/cm and were studied for their potential in organic electronics. acs.org It is also used in the synthesis of self-healing organic semiconductors for wearable electronics and in the preparation of PEDOT (poly(3,4-ethylenedioxythiophene)) derivatives for electrocatalysis applications.
| Application Area | Polymer/Material Type | Role of this compound | Key Finding/Property |
| Optoelectronics | Poly(arylenevinylene)s | Linker for side-chain | Resulting polymers show electrochemical activity (oxidation potential +0.86 V). |
| Organic Electronics | Poly(azomethine-ester)s | Monomer | Polymers exhibit electrical conductivity of ~10⁻⁵ S/cm. acs.org |
| Wearable Electronics | Self-healing conjugated polymers | Reagent in monomer synthesis | Enables creation of semiconducting polymers with flexible backbones. |
| Electrocatalysis | PEDOT derivatives | Reagent in monomer synthesis | Used to create E-C12-E, a monomer for functionalized conductive polymers. |
Light-Emitting Diodes (PLEDs) and Electroluminescent Devices
This compound serves as a crucial linker in the synthesis of novel polymers for polymer light-emitting diodes (PLEDs) and other electroluminescent applications. The long, flexible dodecane chain it provides can improve the solubility and processability of otherwise rigid and intractable conjugated polymers, without significantly disrupting their electronic properties.
Research has demonstrated the use of this compound in the synthesis of thiophene-based azomethine polymers. kingston.ac.ukresearchgate.net In these syntheses, it is reacted with hydroxy-functionalized aromatic aldehydes, such as 4-hydroxybenzaldehyde, to create a dialdehyde (B1249045) precursor linked by a dodecyloxy chain. kingston.ac.uk This precursor is then polymerized with amino-functionalized thiophene derivatives to yield polyazomethines. kingston.ac.uk These polymers are investigated for their thermal, electrochemical, and optoelectronic properties, with double-layer PLEDs being fabricated to test their performance. kingston.ac.ukresearchgate.net The device configuration is typically ITO/PEDOT:PSS/Polymer/Al, where the synthesized polymer acts as the emissive layer. kingston.ac.ukresearchgate.net
Similarly, this compound is used to synthesize fluorene-containing polymers that act as precursors for cross-linked conjugated polymer networks in PLEDs. uh.eduuh.edu In a process involving the reaction of 9,9-dilithiofluorene with α,ω-dibromoalkanes, a series of poly(fluoren-9,9-diyl-alt-alkan-α,ω-diyl) polymers are created. uh.eduuh.edu The dodecane spacer enhances the solubility of these precursor polymers, which can then be cross-linked through chemical or electrochemical oxidation at the fluorene units to form a robust, conjugated network. uh.eduuh.edu The charge-transport characteristics of these materials are then investigated through the fabrication of PLED devices. uh.edu
In the field of poly(arylenevinylene)s (PAVs), this compound is employed to attach mesogenic (liquid crystal) groups to a thiophene monomer. acs.org This is achieved by etherifying 2,5-dibromo-3-thiophenemethanol with an excess of this compound, followed by the introduction of a mesogen like 4-cyano-4'-hydroxybiphenyl. acs.org The resulting monomer is then polymerized to create side-chain type liquid crystalline PAVs. acs.org The dodecane spacer helps to control the orientation of the polymer chains, which is critical for their electronic and optical performance in devices. acs.org
| Polymer Type | Precursors Involving this compound | Key Research Finding | Reference |
|---|---|---|---|
| Thiophene Azomethine Polymers | 4,4'-diformyl diphenoxydodecane | Used as the emissive layer in double-layer PLEDs with an ITO/PEDOT:PSS/Polymer/Al configuration. kingston.ac.ukresearchgate.net | kingston.ac.ukresearchgate.net |
| Polyfluorene Networks | Poly(fluoren-9,9-diyl-alt-dodecan-1,12-diyl) | Acts as a soluble precursor for creating cross-linked conjugated networks via oxidation for use in PLEDs. uh.eduuh.edu | uh.eduuh.edu |
| Poly(arylenevinylene)s (PAVs) | 2,5-dibromo-3-(12-bromododecanoxy)methylthiophene | Incorporated as a monomer to synthesize side-chain liquid crystalline PAVs for controlling polymer orientation and performance. acs.org | acs.org |
Dye-Sensitized Solar Cells (DSSCs)
One key application is in the synthesis of porphyrin-based dyes. uns.ac.id Researchers have synthesized novel porphyrins where a p-(12-bromododecoxy)benzaldehyde intermediate is a key component. uns.ac.id This intermediate is prepared through a nucleophilic substitution reaction between 4-hydroxybenzaldehyde and this compound. uns.ac.id The resulting aldehyde is then used in a condensation reaction with pyrrole (B145914) to form the porphyrin core. uns.ac.id The long dodecyloxy chain helps to prevent unwanted intermolecular interactions and charge recombination on the surface of the TiO2 photoanode, which can lead to improved DSSC performance and stability. uns.ac.id However, purification of the final dye can sometimes be challenging due to the presence of excess this compound. uea.ac.uk
Furthermore, this compound is a building block for imidazolium ionene segmented block copolymers, which are investigated as quasi-solid electrolytes in DSSCs. researchgate.net These copolymers are synthesized from 1,1′-(1,4-butanediyl)bis(imidazole) and this compound, which form the hard segments, along with a soft segment like poly(tetramethylene oxide) (PTMO) dibromide. researchgate.net The resulting ionene block copolymers show evidence of microphase separation and are thermally stable. researchgate.net When used to create polymer gel electrolytes, these materials have been shown to yield light-to-electricity conversion efficiencies in DSSCs, indicating their potential to replace volatile liquid electrolytes and improve device stability. researchgate.net For example, imidazolium ionenes containing ethylene (B1197577) oxide chains have achieved conversion efficiencies of 1.56%. researchgate.net
| DSSC Component | Role of this compound | Resulting Material/Device Performance | Reference |
|---|---|---|---|
| Porphyrin Dye | Used to synthesize p-(12-Bromododecoxy)benzaldehyde, a precursor for the final dye. | The long alkyl chain is intended to prevent dye aggregation and charge recombination. uns.ac.id | uns.ac.id |
| Quasi-Solid Electrolyte | Acts as a hard segment in the synthesis of imidazolium ionene segmented block copolymers. | Resulting DSSCs containing ethylene oxide repeating units showed a light-to-electricity conversion efficiency of 1.56%. researchgate.net | researchgate.net |
| Hole-Transporting Material | Used to synthesize synthons for organic semiconductors in solid-state DSSCs (ssDSSC). | The synthesis of a key intermediate using this compound resulted in a yield of 84%. google.com | google.com |
Conducting Polymers via Electropolymerization
This compound is a key starting material for synthesizing specific monomers used in the electropolymerization of conducting polymers. By linking two electroactive units, such as pyrrole or thiophene, with a long, flexible, and non-conjugated dodecane chain, it allows for the creation of polymers with tailored properties. The resulting polymers often exhibit different morphologies and conductivities compared to their homopolymer counterparts.
A prominent example is the synthesis of 1,12-di-(1-pyrrolyl)dodecane (DiPy). mdpi.comresearchgate.net This monomer is prepared by reacting pyrrole with this compound in the presence of a base like sodium hydride. mdpi.com The DiPy monomer can then be electropolymerized on its own or, more commonly, copolymerized with pyrrole (Py). mdpi.comresearchgate.net By varying the feed ratio of Py to DiPy in the electrolytic solution, copolymer films with tunable conductivity can be deposited on an electrode. mdpi.comresearchgate.net Studies show that increasing the proportion of DiPy, which contains the insulating dodecane spacer, leads to thinner, less rough films and a significant decrease in conductivity. mdpi.com This tunability is valuable for applications like chemiresistor gas sensors where precise control over the material's electrical properties is required. mdpi.com
Similarly, this compound is used in the synthesis of more complex monomers for electropolymerization, such as those based on diketopyrrolopyrrole (DPP) and 3,4-ethylenedioxythiophene (B145204) (EDOT). mdpi.comresearchgate.net For instance, a macrocyclic EDOT-DPP-EDOT triad (B1167595) has been synthesized where this compound is used in a multi-step process to link the components. mdpi.comresearchgate.net This complex monomer can then be electropolymerized to form inherently chiral polymer films directly on an electrode surface. mdpi.comresearchgate.net The incorporation of the dodecane chain influences the structure and properties of the resulting polymer film, which has potential applications in chiroptical sensors or optoelectronics. mdpi.com
| Monomer/Polymer System | Synthesis Detail | Key Finding | Reference |
|---|---|---|---|
| Pyrrole (Py) and 1,12-di-(1-pyrrolyl)dodecane (DiPy) Copolymers | DiPy is synthesized from pyrrole and this compound. mdpi.com | The conductivity of the copolymer film can be tuned by varying the Py:DiPy feed ratio during electropolymerization. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Diketopyrrolopyrrole (DPP) Derivatives | This compound is added to a DPP precursor in DMF at 80 °C. mdpi.com | The resulting monomer is used to create inherently chiral polymer films via electropolymerization. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Poly(fluoren-9,9-diyl-alt-alkan-α,ω-diyl) | Reacted with 9,9-dilithiofluorene to form a precursor polymer. uh.edu | The precursor polymer can be electrochemically oxidized to form a cross-linked conjugated polymer network. uh.edu | uh.edu |
Pharmaceutical Intermediate Synthesis
As a difunctional electrophile, this compound is a key building block for a variety of pharmaceutical compounds and novel therapeutic agents. lookchem.com Its utility stems from the ability of the terminal bromine atoms to undergo nucleophilic substitution reactions, allowing for the covalent linkage of diverse chemical groups. ontosight.ai
The unique bromine-substituted dodecane chain serves as a foundational component for developing new therapeutic agents. lookchem.com It is employed in the synthesis of complex organic molecules by allowing for targeted functionalization at both ends of its twelve-carbon chain. lookchem.com For instance, it has been used in the step-growth polymerization process to prepare tboc-protected ionenes, which are polymers with potential applications in drug therapy development.
Researchers have also utilized this compound to synthesize polyalkylamines, which can be formulated into particles or polymersomes for therapeutic use in patients. google.com In one synthetic approach, this compound is reacted with an amine and dodecylamine (B51217) to produce the final polyalkylamine product. google.com Furthermore, it has served as a linker in the creation of novel multibinding compounds designed to modulate 5-HT receptors, which are significant targets in drug discovery. google.com
A significant application of this compound is in the synthesis of novel antagonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in conditions such as nicotine (B1678760) addiction. nih.govnih.gov The dodecane chain acts as a spacer, connecting two pharmacophoric groups to create bivalent ligands that can interact with the receptor.
One such compound is N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB), a centrally-acting nAChR antagonist. It is prepared by reacting this compound with [¹⁴CH₃]-3-picoline. nih.gov Another novel antagonist, 1-(3-picolinium)-12-triethylammonium-dodecane dibromide (TMPD), was developed as a hybrid of bPiDDB and decamethonium. Its synthesis involves dissolving 3-picoline and this compound in acetonitrile, followed by a subsequent reaction with triethylamine. nih.gov TMPD has been shown to inhibit nicotine-evoked dopamine (B1211576) release, suggesting its potential as a smoking cessation agent. nih.gov
| Compound Name | Starting Materials | Key Finding |
| N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB) | This compound, 3-picoline | Acts as a central nAChR antagonist selective for subtypes that mediate nicotine-evoked dopamine release. nih.govuky.edu |
| 1-(3-Picolinium)-12-triethylammonium-dodecane dibromide (TMPD) | This compound, 3-picoline, triethylamine | Completely inhibits nicotine-evoked dopamine release from rat striatal slices. nih.gov |
Building Block for Novel Therapeutic Agents and Drugs
Development of Biologically Active Compounds
The structural framework of this compound is a foundation for developing various biologically active compounds. By attaching different functional groups to its ends, a wide range of derivatives with specific biological activities can be synthesized.
Derivatives of this compound have been investigated for their antimicrobial properties. solubilityofthings.com The long hydrophobic dodecane chain combined with polar, charged end-groups can lead to compounds that disrupt microbial membranes.
Imidazole Derivatives : The synthesis of 1,12-Di(1H-Imidazol-1-yl)dodecane, by reacting imidazole with this compound, produces a molecule of interest for therapeutic agent development due to the known antimicrobial and antifungal properties of imidazoles. ontosight.ai
Phosphonium Salts : Symmetrical diphosphonium salts derived from this compound have demonstrated significant bactericidal activity. ichem.md Specifically, 1,12-di(tributylphosphonium bromide)dodecane (DTBPDO), synthesized from this compound and tributylphosphine, showed high bactericidal rates against saprophytic bacteria, sulphate-reducing bacteria, and iron bacteria. ichem.md
Pyridinium (B92312) Derivatives : Bis-pyridinium compounds, where a dodecane chain links two pyridinium heads, have been developed as antibacterial and antifungal agents. google.com Self-assembled nanoparticles of 1-(12-(pyridin-1-ium-1-yl)dodecyl)-4-(1,4,5-triphenyl-1H-imidazol-2-yl)pyridin-1-ium (TPIP), synthesized using this compound, exhibit excellent antibacterial activity against Gram-positive bacteria like S. aureus. thno.orgthno.org
| Derivative Class | Example Compound | Target Organisms |
| Imidazole Derivatives | 1,12-Di(1H-Imidazol-1-yl)dodecane | General antimicrobial and antifungal interest. ontosight.ai |
| Diphosphonium Salts | 1,12-di(tributylphosphonium bromide)dodecane (DTBPDO) | Saprophytic bacteria (TGB), Sulphate-reducing bacteria (SRB), Iron bacteria (IB). ichem.md |
| Pyridinium Derivatives | 1-(12-(pyridin-1-ium-1-yl)dodecyl)-4-(1,4,5-triphenyl-1H-imidazol-2-yl)pyridin-1-ium (TPIP) | Staphylococcus aureus (Gram-positive bacteria). thno.org |
The structure of this compound is exploited in drug design to create molecules that can interact effectively with biological targets. The 12-carbon chain serves as a flexible linker or spacer, allowing two active chemical groups to be positioned at an optimal distance for bivalent binding or to span a biological membrane. google.com This principle is evident in the design of nicotinic receptor antagonists like bPiDDB, where the dodecane chain connects two picolinium heads to bridge binding sites on the receptor. nih.govnih.gov
This compound is also a key reactant in producing amine polymers used as bile acid sequestrants. google.com Furthermore, it is used to synthesize functional molecules for gene delivery, where the dodecane component can be incorporated into amphiphilic structures designed to form complexes with nucleic acids and facilitate their entry into cells. google.com.pg
In the field of bio-imaging, this compound has been used to synthesize novel fluorescent probes. mdpi.com Tricyclic acridone derivatives are known for their broad biological activity, and incorporating a dodecyl chain can modify their properties for specific applications like cell imaging. mdpi.com
A surfactant-like acridone scaffold, MeAcd12P, was developed by first incorporating this compound at the N10 position of the acridone core. mdpi.com This step imparts lipophilic character via the twelve-carbon chain. The terminal bromine is then substituted with piperidine. mdpi.comresearchgate.net The resulting molecule, while not fluorescent in an aqueous solution, shows significant orange light emission within cells. This is attributed to the molecule's surfactant-like structure, which promotes self-assembly and aggregation-induced emission, making it a valuable tool for cellular imaging. mdpi.com
| Synthesis Step | Reagents | Purpose |
| 1. Attachment of Dodecyl Chain | Acridone, this compound, KI, KOH, THF | Incorporates the 12-carbon lipophilic chain onto the acridone N10 position. mdpi.comresearchgate.net |
| 2. Substitution of Terminal Bromine | 10-(12-bromododecyl) acridone intermediate, Piperidine, K₂CO₃, THF/H₂O | Replaces the terminal bromine with a piperidine group. mdpi.comresearchgate.net |
| 3. Functionalization and Methylation | Dodecyl-piperidine acridone intermediate, various reagents | Further modification to create the final fluorescent probe (MeAcd12P). mdpi.comresearchgate.net |
Studies on Neurite Outgrowth
This compound serves as a crucial component in the synthesis of advanced biomaterials designed to support and enhance nerve cell growth, a process known as neurite outgrowth. Research in this area is pivotal for developing potential therapies for nerve repair and neurodegenerative diseases.
One significant application involves the chemical modification of polyaniline (PANI) to create functionalized, conductive scaffolds. In these studies, this compound is used to achieve N-alkylation and chemical crosslinking of PANI chains, resulting in a functionalized polymer, PANI-12Br(II). researchgate.net These modified PANI scaffolds have been tested with PC12 cells, which are a well-established model for neuronal cells. When subjected to a constant electric field, PC12 cells cultured on these scaffolds demonstrated a marked improvement in neurite formation and outgrowth. researchgate.net This suggests the potential utility of such scaffolds in the field of neural tissue engineering. researchgate.net
In a different approach, this compound is utilized as a starting reagent in the synthesis of novel derivatives of naringenin (B18129), a natural flavonoid. nih.gov These naringenin-O-alkylamine derivatives are designed as multi-target-directed ligands with potential therapeutic applications. The synthesis involves treating naringenin with this compound to form a key intermediate. nih.gov Subsequent modifications lead to compounds that exhibit neuroprotective effects, which are critical for neuronal cell health and function. nih.gov While not a direct study of neurite outgrowth, the development of neuroprotective agents is an essential and related field of neurological research.
The table below summarizes key research findings involving this compound in the context of neuronal cell studies.
| Research Area | Compound/Material Synthesized | Cell Line | Key Finding | Reference |
| Neural Tissue Engineering | Functionalized Polyaniline (PANI-12Br(II)) | PC12 | Enhanced neurite formation and outgrowth on conductive scaffolds under electrical stimulation. | researchgate.net |
| Neuroprotective Agents | Naringenin-O-alkylamine derivatives | N/A | This compound used as a linker in synthesizing compounds with demonstrated neuroprotective properties. | nih.gov |
| Gene Delivery to Brain | 12,12-Ammonium ionenes and melittin-containing block copolymers | PC-12 | Used in synthesis of polymers for gene delivery to neuron-like cells. | researchgate.net |
Environmental and Biological Interactions
The environmental fate of this compound, particularly in aquatic environments, is a subject of consideration due to its chemical structure.
Considerations of Persistence and Potential Bioaccumulation in Aquatic Ecosystems
The persistence and potential for bioaccumulation of this compound are important factors in assessing its environmental impact. solubilityofthings.com Its long carbon chain suggests a lipophilic nature, which can be associated with persistence in the environment and accumulation in the fatty tissues of organisms.
Several safety data sheets (SDS) for this compound provide some ecological information, although comprehensive data is often noted as unavailable. fishersci.com For instance, some sources state that there is no data available regarding its toxicity to aquatic life, persistence, degradability, or bioaccumulative potential. Conversely, one source indicates that the product contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants. thermofisher.com Precautionary advice in safety literature consistently recommends preventing the chemical from entering the environment. fishersci.comfishersci.com
Furthermore, this compound is used as a precursor in the synthesis of other chemical products, such as dicationic herbicidal ionic liquids. acs.org The environmental mobility and persistence of these resulting herbicides are significant properties studied, which indirectly links the environmental profile of this compound to the broader assessment of these downstream products. acs.org
The table below provides an overview of the environmental data for this compound.
| Environmental Aspect | Finding | Reference |
| Persistence & Degradability | No specific data available, though one source suggests it is not known to be non-degradable. thermofisher.com | thermofisher.com |
| Bioaccumulative Potential | No specific data available. | |
| Aquatic Toxicity | No specific data available. | |
| General Guidance | Advised to prevent entry into the environment. fishersci.comfishersci.com | fishersci.comfishersci.com |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR and its variations like DEPT (Distortionless Enhancement by Polarization Transfer) reveal details about the carbon skeleton.
¹H-NMR Spectroscopy:
In the ¹H-NMR spectrum of this compound, the protons on the carbons directly attached to the bromine atoms (α-protons) typically appear as a triplet at approximately 3.4 ppm. The signals for the other methylene (B1212753) protons along the alkane chain appear as multiplets in the upfield region, generally between 1.2 and 1.9 ppm. For instance, in a study involving the binding of this compound to a cavitand, the free compound in D₂O showed a triplet for the α-protons at 3.44 ppm. rsc.org Another study reported a triplet at ~3.40 ppm for the methylene groups attached to bromine (-CH₂Br) in dibromododecane. uns.ac.id
The integration of the peak areas in the ¹H-NMR spectrum is proportional to the number of protons, which helps in confirming the structure.
¹³C-NMR Spectroscopy:
The ¹³C-NMR spectrum of this compound provides complementary information. The carbon atoms bonded to bromine (C-Br) resonate at a characteristic chemical shift. For a derivative, 1,1-(1,12-dodecanediyl)bis rsc.orgrsc.orgrsc.org-triphenylphosphonium di-bromide, the carbon atoms of the dodecane chain were assigned specific chemical shifts, with the carbons adjacent to the phosphorus atom showing coupling. mdpi.com In another example, the ¹³C NMR spectrum of poly(p-phenylene dodecylene), derived from this compound, showed distinct peaks for the different carbon environments in the polymer chain. researchgate.net
¹³C DEPT 135 NMR:
DEPT-135 NMR experiments are particularly useful for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. This technique was used to confirm the structure of a bolaamphiphile synthesized from this compound, where the spectrum clearly differentiated the methylene groups of the dodecane chain. jmu.edu Similarly, the DEPT-135 analysis of 1,1-(1,12-dodecanediyl)bis rsc.orgrsc.orgrsc.org-triphenylphosphonium di-bromide helped in assigning the signals of the alkyl chain carbons. mdpi.com
Table 1: Representative NMR Data for this compound and Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |
| This compound | ¹H | ~3.40 | t, -CH₂Br | uns.ac.id |
| This compound | ¹H | 3.44 | t, α-protons | rsc.org |
| This compound | ¹H | 1.91 | multiplet, β-protons | rsc.org |
| This compound | ¹H | 1.50 | multiplet, γ-protons | rsc.org |
| This compound | ¹H | 1.37 | multiplet, δ-protons | rsc.org |
| 1,1-(1,12-Dodecanediyl)bis rsc.orgrsc.orgrsc.org-triphenylphosphonium di-bromide | ¹³C | 118.32 | d, Quaternary carbons of benzene (B151609) rings | mdpi.com |
| Bolaamphiphile from this compound | ¹³C DEPT 135 | Various | CH₂ signals as negative peaks | jmu.edu |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FTIR is used to confirm the presence of the C-Br bond and other functional groups introduced during chemical modifications.
The gas-phase IR spectrum of this compound is available in the NIST Chemistry WebBook, providing a reference for its characteristic absorption bands. nist.govnist.gov The C-H stretching vibrations of the methylene groups in the long alkyl chain are typically observed in the region of 2850-2960 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
For derivatives of this compound, new characteristic peaks will appear in the FTIR spectrum. For example, in the synthesis of 1,1-(1,12-dodecanediyl)bis rsc.orgrsc.orgrsc.org-triphenylphosphonium di-bromide, the FTIR spectrum would show bands corresponding to the P-Ph bonds and the aromatic C-H stretches, in addition to the aliphatic C-H stretches of the dodecane backbone. mdpi.com Similarly, for poly(p-phenylene dodecylene), the FTIR spectrum shows peaks corresponding to the methylene rocking vibration, which can indicate the crystal structure of the polymer. researchgate.net
Table 2: Key FTIR Absorption Bands for this compound and its Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (alkane) | 2850 - 2960 | Stretching vibrations of methylene groups |
| C-Br | 500 - 700 | Stretching vibration |
| P-Ph | Varies | Characteristic vibrations for phosphonium salts |
| Aromatic C-H | ~3030 | Stretching vibrations |
Note: The exact positions of the absorption bands can be influenced by the molecular environment.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various MS techniques are employed for the characterization of this compound and its derivatives.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). nist.gov This results in a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. The mass spectrum also displays fragment ions corresponding to the loss of bromine atoms and cleavage of the alkyl chain. nist.gov
High-Resolution Mass Spectrometry (HRMS):
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. This is crucial for confirming the identity of newly synthesized derivatives of this compound. For example, HRMS was used to confirm the structure of a bolaamphiphile derived from this compound, providing the molecular weight of the dicationic species. jmu.edu It was also used to confirm the successful synthesis of a diketopyrrolopyrrole derivative. researchgate.net
Field Desorption (FD) Mass Spectrometry:
Field Desorption (FD) is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds. It often produces the molecular ion with minimal fragmentation. HRMS with FD ionization has been used to determine the exact mass of complex derivatives of this compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS):
GC-MS and LC-MS are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. lcms.cz GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound. LC-MS is a versatile technique used to analyze a wide range of compounds, including less volatile and thermally sensitive derivatives of this compound. windows.net For instance, LC-MS can be used to track the degradation pathways of materials containing this compound.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While this compound itself does not have significant absorption in the UV-Vis region, its derivatives containing chromophoric groups can be readily characterized by this technique.
For example, in the synthesis of a porphyrin derivative incorporating a dodecyloxy chain derived from this compound, the UV-Vis absorption spectrum showed the characteristic Soret band and Q-bands of the porphyrin macrocycle. uns.ac.id Similarly, the UV-Vis spectrum of a diketopyrrolopyrrole derivative containing a dodecyl chain exhibited absorption maxima corresponding to the electronic transitions within the conjugated system. researchgate.netmdpi.com
Table 3: UV-Vis Absorption Maxima for a Derivative of this compound
| Derivative | Solvent | λmax (nm) | Reference |
| Diketopyrrolopyrrole derivative | THF | 269, 324, 380, 511 | researchgate.netmdpi.com |
Mass Spectrometry (MS, HRMS, FD mass spectroscopy, GC/LC-MS)
Chromatographic Techniques
Chromatographic techniques are essential for the purification of this compound and its derivatives from reaction mixtures. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column chromatography is a widely used technique for the purification of organic compounds. reachdevices.com In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. rsc.org The components of the mixture travel through the column at different rates depending on their polarity, allowing for their separation.
Flash column chromatography is a faster version of column chromatography that uses pressure to force the solvent through the column, leading to a more efficient separation. rochester.edu This technique is frequently employed for the purification of derivatives of this compound. For example, a crude product containing a derivative of this compound was purified by flash column chromatography on silica gel using petroleum ether as the eluent. chemicalbook.com In another instance, a diketopyrrolopyrrole derivative was purified via flash column chromatography with dichloromethane (B109758) as the eluent. mdpi.com The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). wiley-vch.de
Table 4: Examples of Column Chromatography for Purification
| Compound/Derivative | Stationary Phase | Eluent System | Reference |
| 12-bromododecen-1-ol | Silica gel | Petroleum ether | chemicalbook.com |
| Phosphorous amidite derivative | Deactivated silica | Cyclohexane/ethyl acetate/dimethylethylamine (80:20:1) | wiley-vch.de |
| 4-(12-bromo-dodecyloxy)benzaldehyde | Silica gel | Hexane/CH₂Cl₂ (1:4, v/v) | uns.ac.id |
| Diketopyrrolopyrrole derivative | Silica gel | Dichloromethane | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of enantiomers, which are chiral molecules that are non-superimposable mirror images of each other. researchgate.net For derivatives of this compound, achieving enantiomeric separation is essential for understanding their biological activity and ensuring the purity of chiral compounds. researchgate.netcsfarmacie.cz
The direct approach, utilizing a chiral stationary phase (CSP), is the most common method for chiral HPLC separations. researchgate.net This involves the formation of temporary diastereomeric complexes between the analyte and the CSP, allowing for differential retention and separation. researchgate.net The selection of the appropriate CSP and mobile phase is critical for successful enantiomer resolution. chromatographyonline.com
In a study involving a diketopyrrolopyrrole derivative synthesized using this compound, analytical HPLC was employed to determine the optimal conditions for preparative enantiomer separation. mdpi.com The researchers utilized an amylose-based stationary phase with a mobile phase of hexane/chloroform (60:40) at 40 °C. mdpi.com This method resulted in a high resolution value of 11.2, indicating excellent separation between the enantiomer peaks. mdpi.com
Table 1: HPLC Conditions for Enantiomer Separation of a this compound Derivative mdpi.com
| Parameter | Condition |
|---|---|
| Stationary Phase | Amylose |
| Mobile Phase | Hexane/Chloroform (60:40) |
| Temperature | 40 °C |
| Resolution Value | 11.2 |
The choice of mobile phase can significantly impact the separation. For basic compounds, diethylamine is often added to the mobile phase, while acidic compounds may require the addition of trifluoroacetic acid. chromatographyonline.com The use of different organic modifiers like methanol, ethanol, and acetonitrile can also be optimized to improve resolution. csfarmacie.cz
Gas Chromatography/Liquid Chromatography-Mass Spectrometry (GC/LC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the mass analysis capabilities of mass spectrometry. These methods are invaluable for the identification and quantification of this compound and its derivatives in complex mixtures.
GC-MS has been utilized to monitor reactions involving this compound. For instance, in a synthesis where 1,12-dodecanediol was reacted to form a mono-brominated product, GC-MS was used to detect the formation of the undesired this compound byproduct. westmont.edu The retention times of the diol, mono-brominated product, and di-brominated product were 5.48 min, 6.10 min, and 6.63 min, respectively, allowing for the quantification of each component by integrating the area under the corresponding GC peaks. westmont.edu
Microscopy and Imaging
Scanning Electron Microscopy (SEM) for Polymer Morphology
Scanning Electron Microscopy (SEM) is an indispensable tool for examining the surface topography and morphology of polymers at the micro- and nanoscale. pressbooks.pub This technique utilizes a focused beam of electrons to scan the surface of a specimen, generating signals that provide information about the sample's surface features and composition. pressbooks.publibretexts.org
In the context of polymers synthesized using this compound, SEM is crucial for visualizing the resulting morphology. For instance, in the formation of conjugated polyarylene azomethine (CPAA) and its nanocomposites, SEM analysis revealed a uniform and homogeneous structure with tightly connected aggregate layers. researchgate.net The morphology of nanofiltration membranes, which can be synthesized using long-chain dihalides like this compound as crosslinking agents, has also been assessed using SEM. These analyses can distinguish the dense "skin" layer from the more porous support layer, providing insights into the membrane's filtration performance. researchgate.net
SEM can reveal a variety of polymer morphologies, including:
Irregular fragmented particles pressbooks.pub
Spherical granules pressbooks.pub
Aggregated clusters pressbooks.pub
Porous structures pressbooks.publibretexts.org
The information gleaned from SEM images is vital for understanding how synthesis conditions and the incorporation of molecules like this compound influence the final structure and, consequently, the physical and chemical properties of the resulting polymer.
Electrochemical Characterization
Electrochemical techniques are fundamental for studying the redox properties and electronic behavior of materials derived from this compound.
Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to study redox processes, reaction mechanisms, and the formation of polymer films on electrode surfaces. researchgate.netsrce.hr In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. srce.hr
For derivatives of this compound, CV is instrumental in studying their electropolymerization. For example, a diketopyrrolopyrrole derivative functionalized with this compound was successfully electropolymerized. mdpi.com The cyclic voltammogram showed that after the initial oxidation of the monomer, a new reversible redox peak appeared, indicating the formation of a conducting polymer film on the electrode surface. mdpi.com The progressive increase in the current with each cycle confirmed the continuous growth of the polymer film. mdpi.com
The following table summarizes the key observations from the cyclic voltammetry study of the electropolymerization of a diketopyrrolopyrrole derivative functionalized with this compound. mdpi.com
| Feature | Observation | Interpretation |
| Monomer Oxidation Peaks | 0.75 V and 0.90 V | Initiation of the polymerization process. |
| New Redox Peak | Appeared at ~0.50 V after the first cycle | Formation of the electroactive polymer film. |
| Baseline Current | Increased with the number of cycles | Progressive growth of the conducting polymer on the electrode. |
| Data sourced from Nanomaterials, 2024. mdpi.com |
Furthermore, CV can be employed to investigate the electrochemical dehalogenation of this compound, providing insights into the reaction mechanism and the potential for forming new chemical bonds at an electrode surface.
Other Characterization Techniques
A variety of other analytical methods are employed to gain a comprehensive understanding of the properties of this compound derivatives.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. mdpi.commdpi.com It measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. mdpi.com The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. nanocomposix.com
In research involving this compound, DLS is particularly useful for characterizing nanoparticles or polymer aggregates formed in solution. For instance, if this compound is used in the synthesis of core-shell nanoparticles or as a linker for self-assembled structures, DLS can provide crucial information on their size, size distribution, and stability against aggregation. mdpi.comresearchgate.net The technique is essential for quality control in nanoparticle synthesis, ensuring that the particles meet the desired size specifications for their intended application. researchgate.netresearchgate.net
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. anton-paar.com It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles, producing a diffraction pattern that is characteristic of the material's structure. anton-paar.comsci-hub.se
For polymers and materials derived from this compound, XRD is used to assess their crystallinity. For example, in the synthesis of a conjugated polyarylene azomethine, XRD was used to confirm the structural properties and crystallinity of the resulting polymer. researchgate.net Similarly, in the preparation of cellulose-based materials modified with this compound, XRD patterns were analyzed to understand the structural changes upon modification. rsc.org The presence of sharp peaks in an XRD pattern indicates a high degree of crystallinity, while broad humps are characteristic of amorphous materials. This information is vital for correlating the material's structure with its mechanical and thermal properties.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for predicting molecular geometries, reaction energies, and other chemical properties. chemrxiv.orgscirp.org DFT calculations are based on determining the electron density of a system, from which its energy and other properties can be derived. mdpi.com
In the context of reactions involving this compound, DFT calculations can provide deep mechanistic insights that are often difficult to obtain through experiments alone. researchgate.net For example, DFT can be used to model the transition states of reactions, such as the dehalogenation or substitution reactions of this compound, helping to elucidate the reaction pathways and predict the most favorable products. These theoretical calculations complement experimental findings and provide a more complete picture of the chemical processes involved.
Challenges and Future Perspectives in 1,12 Dibromododecane Research
Overcoming Synthetic Limitations and Optimizing Reaction Yields
Challenges in isolating and storing products derived from 1,12-dibromododecane have also been noted. Some resulting compounds, like certain bis-cationic imidazolium (B1220033) salts, are viscous liquids under atmospheric conditions and are hygroscopic, which complicates their handling and purification. nih.gov The Michaelis-Arbuzov reaction, used to synthesize phosphonates from this compound, can yield a mixture of products that necessitate purification by column chromatography to isolate the desired compound. ethz.ch These examples underscore the need for developing more efficient and robust synthetic and purification protocols to improve yields and facilitate the handling of this compound derivatives.
| Reaction Type | Starting Materials | Product | Reported Yield | Reference |
| Bis-imidazolium salt synthesis | This compound, Naphthylmethyl-substituted imidazoles | Bis-imidazolium salts | 16% - 87% | nih.gov |
| Multi-step synthesis | This compound, Perdeuterated γ-butyrolactone | Deuterated thirty-two carbon chain | 2% (overall) | boschem.eu |
| Acridone (B373769) derivatization | This compound, Acridone | 10-(12-bromododecyl) acridone | 54% | mdpi.com |
| Michaelis-Arbuzov reaction | This compound, Triethyl phosphite | Diethyl-(12-phosphonododecyl) phosphonate | Not specified | acs.org |
Development of Sustainable and Environmentally Benign Synthetic Methods
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. jocpr.com This includes the use of safer solvents, renewable starting materials, and developing catalytic processes that reduce waste and energy consumption. While specific green chemistry approaches for the synthesis of this compound itself are not extensively detailed in the provided results, the broader trend in chemical synthesis points towards this direction. For example, research into the development of sustainable catalysts for pharmaceutical synthesis emphasizes waste reduction and the use of less hazardous materials. jocpr.com The use of this compound in the synthesis of iron oxide nanoparticles (FeONPs) utilizing turmeric rhizome suggests a move towards more sustainable methods in related applications. sid.ir Future research will likely focus on developing greener synthetic routes to this compound and its derivatives, potentially exploring biocatalysis or flow chemistry to improve sustainability.
Addressing Environmental Impact and Potential Bioaccumulation
As a brominated organic compound, the environmental fate of this compound is a significant consideration. solubilityofthings.com While some safety data sheets indicate that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants, they also caution against letting the chemical enter the environment. thermofisher.comfishersci.com The toxicological properties of this compound have not been fully investigated, and there is a lack of data on its potential for bioaccumulation. fishersci.ca Given its long alkyl chain, there is a theoretical potential for it to accumulate in fatty tissues of organisms. Future research must prioritize a thorough investigation of its environmental persistence, biodegradability, and potential for bioaccumulation to ensure its safe and responsible use. Studies on the photodegradation of molecules containing a dodecyl chain, such as the work on pyrene-dimethylaniline (Py-DMA) linked by a dodecyl chain, can provide insights into the environmental breakdown of similar structures. rsc.org
Exploration of Novel Applications in Emerging Fields
This compound is a versatile intermediate used in the synthesis of a wide array of molecules with diverse applications. fishersci.at Its role as a linker is fundamental in creating molecules for various purposes.
Emerging Applications of this compound Derivatives:
| Application Area | Description of Derivative | Function | Reference |
| Biomedical Imaging | Acridone derivatives with a dodecyl chain. | Used as fluorescent probes for cellular imaging. mdpi.com | mdpi.com |
| Antibacterial Agents | Self-assembled fluorescent organic nanoparticles (TPIP-FONs). | Show excellent antibacterial efficacy against gram-positive bacteria and can be used for imaging. thno.org | thno.org |
| Materials Science | Dodecane-1,12-diyldiphosphonic acid. | Used to create self-assembled monolayers on surfaces to modify their properties. ethz.ch | ethz.ch |
| Drug Delivery | Branched ionizable lipids. | Mediate the delivery of mRNA and CRISPR-Cas9 for gene editing. ambeed.com | ambeed.com |
| Herbicides | Dicationic herbicidal ionic liquids. | Integrate two active ingredients with different modes of action to enhance efficacy and reduce weed resistance. acs.org | acs.org |
| Optoelectronics | Exciplex-forming molecular systems. | Potential use in sensors, imaging dyes, and organic light-emitting diodes (OLEDs). rsc.org | rsc.org |
The flexibility of the dodecyl chain allows for the creation of molecules that can self-assemble into nanoparticles for drug delivery and antibacterial applications. thno.org In materials science, it is used to form self-assembled monolayers that can alter the physicochemical properties of surfaces. ethz.ch The synthesis of novel dicationic ionic liquids for herbicidal applications also highlights its utility in agriculture. acs.orgput.poznan.pl The exploration of its use in creating functional materials for optoelectronics is another promising avenue. rsc.org
Computational Chemistry and Modeling for Predictive Research
Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules, which can accelerate research and development. kallipos.gramazon.com These methods can be applied to this compound and its derivatives to predict their properties and reaction outcomes. psu.edu For instance, computational studies can provide insights into the molecular geometry and potential energy surfaces of these compounds. kallipos.gr This can aid in understanding reaction mechanisms and designing more efficient syntheses.
In the context of materials science, modeling can predict how molecules derived from this compound will self-assemble on surfaces, guiding the design of new materials with specific properties. ethz.ch For biological applications, computational approaches can help in understanding the interactions of these molecules with biological targets, such as in the design of new drugs or imaging agents. researchgate.net By simulating the behavior of these molecules, researchers can screen potential candidates before undertaking expensive and time-consuming laboratory synthesis and testing.
Interdisciplinary Approaches in Materials Science, Biology, and Medicine
The future of this compound research lies in fostering collaboration across different scientific disciplines. Its application in creating functional materials, developing new therapeutic agents, and designing advanced drug delivery systems necessitates an integrated approach.
In materials science , the synthesis of hybrid organic-inorganic materials using this compound-derived linkers is an active area of research. acs.org These materials have potential applications in microelectronics and self-healing materials. The ability to create self-assembled monolayers also has implications for biocompatible coatings on medical implants. ethz.ch
In biology and medicine , this compound is a key component in the synthesis of molecules for cell imaging, antibacterial therapy, and cancer treatment. nih.govmdpi.comthno.org The development of novel fluorescent probes allows for a better understanding of cellular processes. mdpi.com Furthermore, its use in creating dicationic imidazolium salts with anticancer properties showcases its potential in medicinal chemistry. nih.gov The design of lipid nanoparticles for gene therapy is another exciting frontier where this compound plays a crucial role. ambeed.com
The convergence of these fields will undoubtedly lead to the discovery of new and innovative applications for this versatile chemical compound.
Q & A
Basic: What are the common synthetic routes for 1,12-Dibromododecane, and how are reaction conditions optimized?
This compound is typically synthesized via bromination of dodecane derivatives or through alkylation reactions. A widely cited method involves reacting 1,12-diols with hydrobromic acid under reflux, using catalysts like di-n-butyltin oxide and CsF to improve yield .
Key Reaction Conditions:
| Reagent/Condition | Example Protocol | Yield | Reference |
|---|---|---|---|
| Di-n-butyltin oxide | Reflux in methanol, followed by CsF | 58–83% | |
| 1,12-Diol + HBr | Acid-catalyzed bromination at 60°C | >90% |
Methodological Tip: Optimize molar ratios (e.g., excess HBr) and control temperature to minimize side products like mono-brominated analogs.
Basic: How is the purity and structural integrity of this compound validated in synthetic chemistry?
Purity is assessed via GC-MS (gas chromatography-mass spectrometry) and HPLC (high-performance liquid chromatography), with melting point verification (38–42°C) as a preliminary check . Structural confirmation employs:
- NMR spectroscopy : Distinct peaks for terminal Br–CH₂ groups (δ ~3.4 ppm in ¹H NMR).
- Elemental analysis : Matching experimental vs. theoretical Br content (49.4% w/w).
Data Interpretation: Discrepancies in Br content >2% indicate incomplete bromination or degradation.
Basic: What are the primary applications of this compound in academic research?
- Organic Synthesis : Intermediate for synthesizing tboc-protected ionic compounds and quaternary phosphonium salts with bactericidal properties .
- Materials Science : Crosslinker in polymer coatings for solid-phase microextraction of water pollutants .
- Pharmaceuticals : Precursor for glycosylated antitumor lipid hybrids and oligonucleotide functionalization .
Example Protocol (Drug Delivery):
this compound is used to alkylate tobramycin derivatives, creating amphiphilic structures for RNA interference studies .
Advanced: What mechanistic insights explain its role in forming ionic liquids for herbicide formulations?
In synthesizing ionic liquids, this compound acts as a di-electrophile, reacting with amines or phosphines to form dicationic salts. For example:
- Mechanism : SN2 displacement at both bromine centers generates a doubly charged cation, which pairs with anions (e.g., Cl⁻ or Br⁻) to form stable ionic liquids .
Key Finding : Longer alkyl chains (C12) enhance hydrophobicity, improving herbicidal activity by facilitating membrane penetration .
Advanced: How can researchers optimize solvent systems for high-yield syntheses involving this compound?
Solvent Selection Guide:
| Solvent | Polarity | Suitability for SN2 Reactions | Yield Impact |
|---|---|---|---|
| Dimethylacetamide (DMAC) | High | Excellent (polar aprotic) | >80% |
| Methanol | Moderate | Poor (protic, competes) | <50% |
Recommendation : Use DMAC or DMF with CsF to stabilize transition states and reduce side reactions .
Advanced: What methodologies assess the environmental impact of this compound in aquatic systems?
- Stable Isotope Labeling : Deuterated analogs (e.g., [²H₂₄]-1,12-Dibromododecane) track degradation pathways via LC-MS .
- Toxicity Assays : Daphnia magna bioassays quantify LC₅₀ values (reported at 12 mg/L, indicating moderate toxicity) .
Regulatory Gap : Current data lack long-term ecotoxicological profiles, necessitating OECD 301F biodegradation studies.
Advanced: How does alkyl chain length influence its efficacy in drug delivery systems?
In tobramycin hybrids, C12 spacers derived from this compound enhance cellular uptake by:
- Increasing lipophilicity (logP > 4).
- Facilitating micelle formation in aqueous media.
Comparative Data:
| Chain Length (n) | Cytotoxicity (IC₅₀, μM) | Tumor Cell Uptake Efficiency |
|---|---|---|
| C4 | 45.2 | 12% |
| C12 | 18.7 | 38% |
Longer chains (C12) improve therapeutic indices but require PEGylation to reduce off-target effects .
Advanced: What analytical techniques detect trace this compound in environmental samples?
- Solid-Phase Microextraction (SPME) : Polymeric coatings adsorb the compound from water, followed by GC-ECD (electron capture detection) with a LOD of 0.1 ppb .
- FTIR Spectroscopy : Characteristic C–Br stretches (550–650 cm⁻¹) confirm identity in complex matrices .
Challenge : Co-elution with other brominated alkanes requires tandem MS/MS for unambiguous identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
